

Application Notes and Protocols for Cdk7-IN-28 in Apoptosis Induction Studies

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Compound of Interest

Compound Name: Cdk7-IN-28

Cat. No.: B15584745

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Introduction

Cyclin-dependent kinase 7 (CDK7) is a critical regulator of transcription and cell cycle progression, making it a compelling target in oncology. **Cdk7-IN-28** (also known as XL102) is a potent, selective, and orally bioavailable covalent inhibitor of CDK7. By inhibiting CDK7, **Cdk7-IN-28** disrupts the cellular transcriptional and cell cycle machinery, leading to cell cycle arrest and induction of apoptosis in cancer cells.^[1] Preclinical data have demonstrated its anti-proliferative activity and its ability to induce cell death across various cancer cell lines. These application notes provide a comprehensive overview of the use of **Cdk7-IN-28** for apoptosis induction studies, including detailed protocols for key experiments and a summary of its effects.

Mechanism of Action

Cdk7-IN-28 exerts its pro-apoptotic effects through a multi-faceted mechanism primarily centered on the inhibition of CDK7's kinase activity. This leads to two major downstream consequences:

- **Transcriptional Inhibition:** CDK7 is a component of the general transcription factor TFIIF, where it phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII) at Serine 2, 5, and 7, a crucial step for transcription initiation and elongation.^[2] **Cdk7-IN-28** treatment leads to a reduction in RNAPII CTD phosphorylation, thereby suppressing the transcription of key oncogenes and pro-survival genes, such as c-Myc and Mcl-1.^[2]

- **Cell Cycle Dysregulation:** As a CDK-activating kinase (CAK), CDK7 is responsible for the activating phosphorylation of cell cycle CDKs, including CDK1, CDK2, CDK4, and CDK6.^[1] Inhibition of CDK7 by **Cdk7-IN-28** prevents the T-loop phosphorylation of these CDKs, leading to cell cycle arrest.^[2]

The combination of transcriptional repression of survival signals and cell cycle arrest ultimately pushes the cancer cell towards the intrinsic apoptotic pathway, often involving the activation of the p53 tumor suppressor pathway.^[2]

Data Presentation

The following tables summarize the quantitative data on the efficacy of CDK7 inhibitors in various cancer cell lines. While specific data for **Cdk7-IN-28** is emerging, data from the structurally related and well-characterized CDK7 inhibitor THZ1 is also included to provide a broader context of the expected potency of this class of compounds.

Table 1: IC50 Values of CDK7 Inhibitors in Cancer Cell Lines

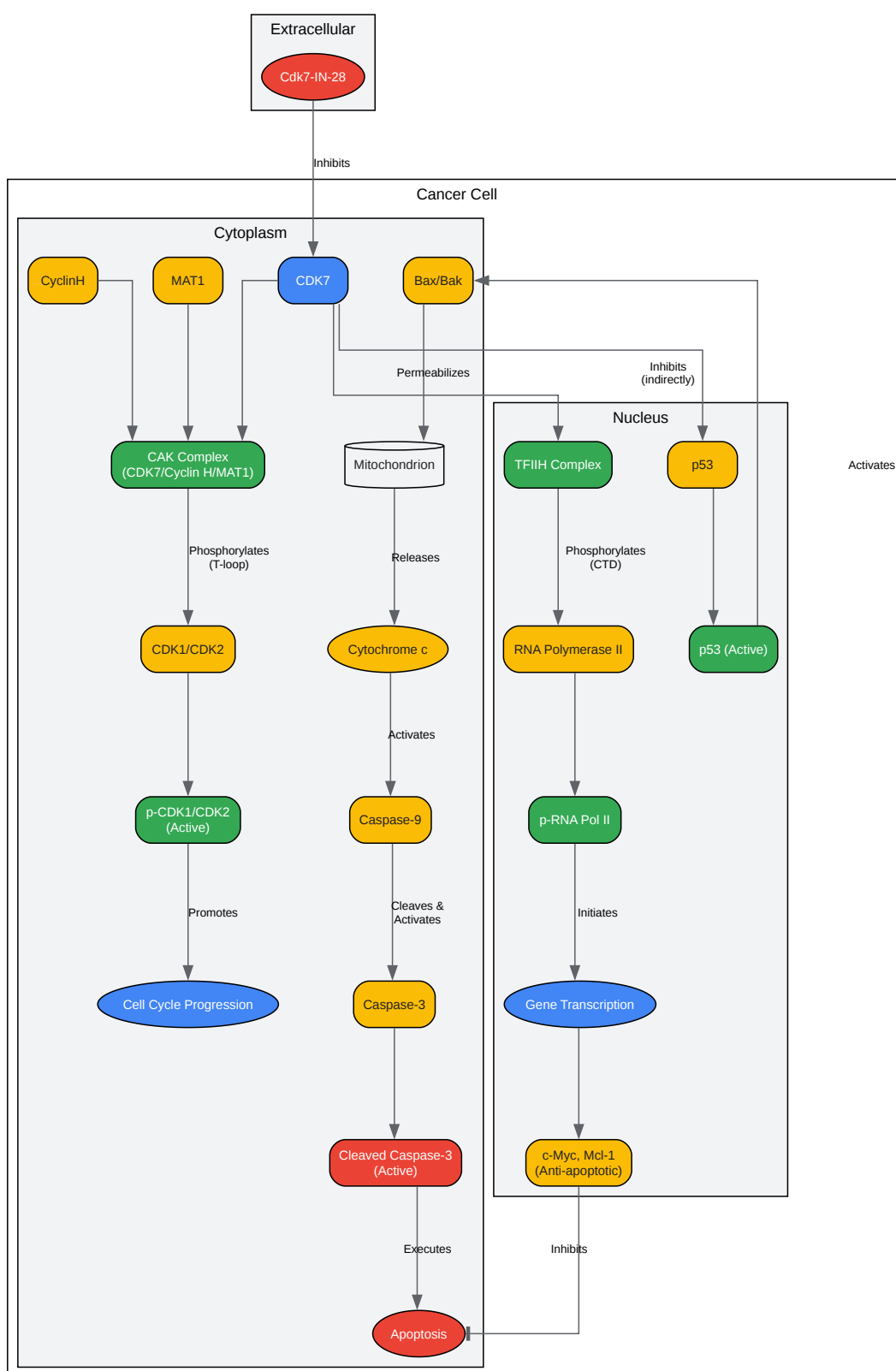
Inhibitor	Cell Line	Cancer Type	IC50 (nM)	Reference
XL102 (Cdk7-IN-28)	Primary Myeloid Blasts	Acute Myeloid Leukemia	300 (mean)	^[2]
THZ1	Jurkat	T-cell Acute Lymphoblastic Leukemia	50	
THZ1	MOLM-13	Acute Myeloid Leukemia	25	
THZ1	HCT-116	Colon Cancer	12.5	
THZ1	A549	Lung Cancer	150	

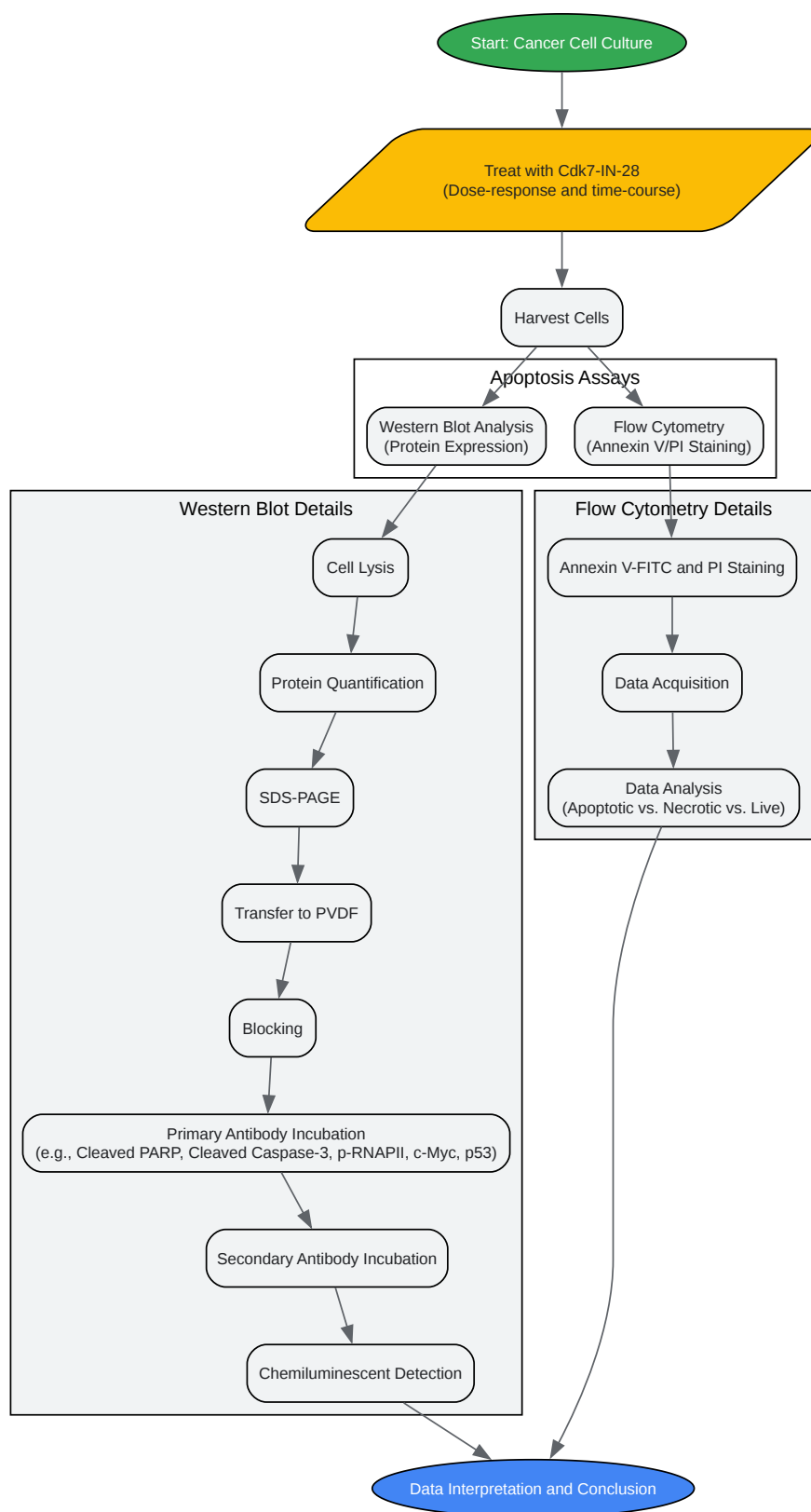
Table 2: Apoptosis Induction by CDK7 Inhibitors

Inhibitor	Cell Line	Concentration (nM)	Treatment Time (h)	Apoptotic Cells (%)	Reference
THZ1	NALM6	100	24	~40%	[3]
THZ1	REH	100	24	~35%	[3]
THZ1	HeLa	100	24	~25%	[4]
LDC4297	MCF-7	1000	24	~20%	

Signaling Pathway

The signaling pathway diagram below illustrates the mechanism of **Cdk7-IN-28**-induced apoptosis.





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